Target Protein-binding moiety 13
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Overview
Description
Target Protein-binding moiety 13 is a compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound is known for its ability to bind specifically to target proteins, making it a valuable tool in the study of protein functions and interactions. Its unique structure allows it to interact with a variety of proteins, facilitating the investigation of complex biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Target Protein-binding moiety 13 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the binding affinity of the compound to target proteins. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated synthesis equipment. This allows for the precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Target Protein-binding moiety 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its binding properties and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which replace specific atoms or groups within the compound.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced binding affinity and specificity for target proteins. These derivatives are crucial for studying protein interactions and developing therapeutic agents.
Scientific Research Applications
Target Protein-binding moiety 13 has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the chemical properties and reactivity of proteins.
Biology: The compound aids in the investigation of protein-protein interactions, protein folding, and cellular signaling pathways.
Medicine: this compound is employed in drug discovery to identify potential therapeutic targets and develop new drugs.
Industry: In the biotechnology industry, it is used to develop diagnostic tools and therapeutic agents for various diseases.
Mechanism of Action
The mechanism by which Target Protein-binding moiety 13 exerts its effects involves binding to specific sites on target proteins. This binding can induce conformational changes in the protein, affecting its function and interactions with other molecules. The compound often targets key regulatory proteins involved in cellular processes, such as signal transduction and gene expression. By modulating the activity of these proteins, this compound can influence various biological pathways and processes.
Comparison with Similar Compounds
Proteolysis-targeting chimeras (PROTACs): These compounds also target specific proteins for degradation by the ubiquitin-proteasome system.
Molecular glues: These small molecules facilitate the interaction between two proteins, leading to the degradation of one of the proteins.
Targeted protein degradation systems: These systems use various strategies to selectively degrade target proteins.
Uniqueness: Target Protein-binding moiety 13 is unique in its ability to bind specifically to a wide range of proteins, making it a versatile tool in chemical biology. Unlike other compounds that may have limited specificity, this compound can be tailored to target different proteins by modifying its structure. This flexibility allows for a broader application in scientific research and drug discovery.
Properties
IUPAC Name |
4-[3-[3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKPNRZIJEFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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